molecular formula C23H26N2O6S B3965474 2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

Cat. No.: B3965474
M. Wt: 458.5 g/mol
InChI Key: FRYAEAQDWQKJLU-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a pyrrolone derivative featuring a 3,4-dimethoxyphenyl group at position 2, a morpholinylethyl chain at position 1, and a thiophene-2-carbonyl moiety at position 2. This structure combines electron-rich aromatic systems (dimethoxyphenyl, thiophene) with a morpholine-based side chain, which is known to enhance solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S/c1-29-16-6-5-15(14-17(16)30-2)20-19(21(26)18-4-3-13-32-18)22(27)23(28)25(20)8-7-24-9-11-31-12-10-24/h3-6,13-14,20,27H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYAEAQDWQKJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares a pyrrolone core with several analogs but differs in substituent patterns. Key comparisons include:

Table 1: Substituent Comparison
Compound Name/Evidence ID Position 1 Substituent Position 2 Substituent Position 3 Substituent Key Functional Groups
Target Compound 2-(morpholin-4-yl)ethyl 3,4-dimethoxyphenyl Thiophene-2-carbonyl Hydroxy, morpholine, dimethoxy
2-(4-methoxyphenyl)ethyl 4-methylphenyl Thiophene-2-carbonyl Hydroxy, methoxy
2-(morpholin-4-yl)ethyl 3-methoxy-4-propoxyphenyl Furoyl (2-furancarbonyl) Hydroxy, morpholine, propoxy
Pyrazolo-pyrimidine scaffold 4-aminophenyl Morpholinomethyl-thiophene Fluoro, morpholine, methoxy

Key Observations:

  • Position 1: The morpholinylethyl group in the target compound and enhances solubility and basicity compared to the 4-methoxyphenylethyl group in . Morpholine is a common pharmacophore in kinase inhibitors due to its ability to form hydrogen bonds .
  • Position 2: The 3,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl () or 3-methoxy-4-propoxyphenyl (). Dimethoxy groups may improve membrane permeability but could reduce metabolic stability due to demethylation risks.

Physicochemical Properties

While the target compound’s exact data (e.g., melting point, mass) are unavailable, inferences can be made from analogs:

  • Molecular Weight: Expected to be ~450–500 g/mol, similar to (531.3 g/mol) and (unreported but structurally comparable) .
  • Melting Point: Morpholine-containing compounds (e.g., : 252–255°C) typically exhibit higher melting points due to hydrogen bonding .
  • Solubility: The morpholine group likely improves aqueous solubility compared to non-polar substituents in .

Pharmacological Implications

  • Morpholine Role: The morpholinylethyl group may enhance binding to ATP pockets in kinases, as seen in ’s pyrazolo-pyrimidine derivatives .
  • Thiophene vs. Furoyl: Thiophene’s sulfur atom may confer stronger electron-withdrawing effects than furan’s oxygen, influencing redox stability and target interactions .
  • Dimethoxy Phenyl: This group could increase CNS penetration but may require optimization for metabolic stability (e.g., replacing methoxy with halogens, as in ’s fluorophenyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

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